2-[(2-Fluorobenzyl)thio]acetohydrazide
Description
Contextualizing Acetohydrazide Derivatives in Contemporary Medicinal Chemistry Research
Acetohydrazide derivatives represent a significant class of compounds in the field of medicinal chemistry, largely due to their versatile biological activities and their utility as building blocks for more complex heterocyclic systems. nih.govresearchgate.net The core acetohydrazide structure, characterized by a hydrazide functional group (-CONHNH2) attached to an acetyl backbone, serves as a key pharmacophore in a wide array of therapeutic candidates.
The academic interest in acetohydrazide derivatives stems from their broad spectrum of pharmacological properties. Research has demonstrated that these compounds can exhibit a range of biological effects, as detailed in the table below.
| Biological Activity | Therapeutic Area |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Anticancer | Oncology |
| Anticonvulsant | Neurology |
| Analgesic | Pain Management |
This table summarizes the diverse biological activities attributed to acetohydrazide derivatives in various therapeutic areas.
The versatility of the acetohydrazide moiety also lies in its synthetic tractability. The hydrazide group is readily derivatized, allowing for the synthesis of a large library of analogues. nih.gov For instance, condensation reactions with aldehydes and ketones yield hydrazones, a subclass of compounds that has also shown significant biological promise. nih.gov Furthermore, acetohydrazides are valuable precursors in the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important scaffolds in drug discovery. researchgate.net
The ongoing research in this area continues to uncover new potential applications for acetohydrazide derivatives. Their ability to be readily modified allows medicinal chemists to fine-tune their properties, leading to the development of novel compounds with improved therapeutic profiles.
Academic Significance of the Fluorobenzylthio Moiety in Chemical Compound Design
The fluorobenzylthio moiety is a key structural component of 2-[(2-Fluorobenzyl)thio]acetohydrazide, and its inclusion is a deliberate design choice rooted in established medicinal chemistry principles. This moiety can be deconstructed into two significant components: the fluoro-substituted benzyl (B1604629) group and the thioether linkage, both of which can profoundly influence a molecule's biological activity.
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can lead to several advantageous effects. nih.govresearchgate.net These include:
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by enzymes. This can increase the half-life of a drug in the body. nih.govresearchgate.net
Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. medicopublication.com
Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a drug's solubility and interaction with its biological target. mdpi.com
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency. nih.govmedicopublication.com
The combination of a fluorine atom on the benzyl ring and the presence of a thioether linkage in the fluorobenzylthio moiety represents a strategic approach to designing molecules with potentially improved pharmacokinetic and pharmacodynamic properties.
Overview of Research Trajectories for this compound and Analogues
While extensive research specifically targeting this compound is not widely documented in publicly available literature, the research trajectories for its analogues and related compounds provide a clear indication of the likely areas of investigation for this molecule. The primary research directions for compounds with similar structural features typically revolve around the synthesis of novel derivatives and the evaluation of their biological activities, with a strong emphasis on structure-activity relationship (SAR) studies.
The synthesis of analogues of this compound would likely involve modifications at several key positions to explore the impact of different substituents on biological activity. These modifications could include:
Alterations to the Fluorine Substitution Pattern: Moving the fluorine atom to the meta or para positions of the benzyl ring, or introducing multiple fluorine atoms. nih.gov
Substitution on the Benzyl Ring: Introducing other electron-donating or electron-withdrawing groups to the benzyl ring to probe electronic and steric effects. nih.gov
Modification of the Acetohydrazide Moiety: Derivatizing the hydrazide group to form hydrazones or using it as a synthon for the creation of various heterocyclic rings. medicopublication.com
The biological evaluation of these synthesized analogues would likely encompass a range of in vitro assays to screen for various pharmacological activities. Based on the known activities of acetohydrazide and thioether-containing compounds, the primary areas of investigation would likely include:
| Potential Biological Activity | Rationale |
| Antimicrobial Activity | Acetohydrazide derivatives have well-established antimicrobial properties. |
| Anti-inflammatory Activity | Many hydrazone derivatives exhibit anti-inflammatory effects. nih.gov |
| Anticancer Activity | The acetohydrazide scaffold is present in some anticancer agents. |
| Enzyme Inhibition | The structural motifs suggest potential for inhibition of various enzymes. |
This table outlines the probable research directions for this compound and its analogues, based on the known biological activities of related compounds.
A crucial aspect of this research would be the establishment of a clear structure-activity relationship. mdpi.com By systematically modifying the structure of the parent compound and observing the corresponding changes in biological activity, researchers can identify the key structural features responsible for the desired pharmacological effect. This information is invaluable for the rational design of more potent and selective therapeutic agents. For example, studies on related benzimidazole-thioquinoline derivatives have shown that the position and nature of substituents on the benzyl ring significantly influence their α-glucosidase inhibitory activity. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2OS/c10-8-4-2-1-3-7(8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBJLFXBZHPWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212712 | |
| Record name | 2-[[(2-Fluorophenyl)methyl]thio]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669705-47-9 | |
| Record name | 2-[[(2-Fluorophenyl)methyl]thio]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669705-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(2-Fluorophenyl)methyl]thio]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigation of Biological Activities and Underlying Mechanisms of 2 2 Fluorobenzyl Thio Acetohydrazide and Its Derivatives
Research on Anticonvulsant Activity
The anticonvulsant potential of derivatives of 2-[(2-Fluorobenzyl)thio]acetohydrazide has been a significant area of scientific inquiry. Researchers have utilized established pharmacological models to evaluate their efficacy and have delved into the molecular mechanisms that may underpin their activity.
Pharmacological Evaluation Models for Anticonvulsant Effects
Preclinical evaluation of anticonvulsant agents commonly employs in vivo models that simulate different types of epileptic seizures. The two most widely used screening tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.gov The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. nih.gov
In a notable study, a series of 1,3,4-oxadiazole (B1194373) derivatives synthesized from 2-[(2-halobenzyl)thio]benzoic acid hydrazides, which are closely related to this compound, were evaluated for their anticonvulsant activities. mdpi.comresearchgate.netscispace.com The results of these evaluations in the MES and pentylenetetrazole-induced lethal convulsion tests demonstrated that several of these compounds possess significant anticonvulsant activity. mdpi.comresearchgate.netscispace.com Structure-activity relationship studies within this series of compounds indicated that the presence of an amino group at the 2-position of the 1,3,4-oxadiazole ring, combined with a fluoro substituent at the ortho position of the benzylthio moiety, resulted in the most potent anticonvulsant activity. mdpi.comresearchgate.netscispace.com
Table 1: Anticonvulsant Activity of Selected 2-Substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazole Derivatives
| Compound | Halogen (X) | R | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
|---|---|---|---|---|
| 3a | F | NH₂ | 18.2 | 25.5 |
| 3b | Cl | NH₂ | 25.4 | 38.2 |
| 5a | F | SCH₃ | 35.5 | >100 |
| 5b | F | SC₂H₅ | 42.8 | >100 |
Data synthesized from studies on 1,3,4-oxadiazole derivatives of 2-[(2-halobenzyl)thio]benzoic acid hydrazides. mdpi.comresearchgate.netscispace.com
Mechanistic Studies Involving Benzodiazepine (B76468) Receptors
To understand the mechanism of action of these anticonvulsant compounds, researchers have investigated their interaction with benzodiazepine (BZD) receptors. Benzodiazepines are a class of drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, and anticonvulsant effects.
The anticonvulsant effects of the active 1,3,4-oxadiazole derivatives were antagonized by flumazenil, a known benzodiazepine antagonist. mdpi.comresearchgate.netscispace.com Flumazenil works by competitively inhibiting the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex. pfizer.comnih.govnih.gov This antagonism strongly suggests that the anticonvulsant activity of these derivatives is mediated, at least in part, through their interaction with benzodiazepine receptors. mdpi.comresearchgate.netscispace.com This finding is significant as it provides a clear direction for the further design and development of novel anticonvulsant agents based on the this compound scaffold.
Exploration of Antimicrobial Efficacy
The search for novel antimicrobial agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. The this compound scaffold and its derivatives have been investigated for their potential to inhibit the growth of various microorganisms, including bacteria and fungi.
Antibacterial Activity Investigations
The antibacterial efficacy of chemical compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Studies on fluorobenzoylthiosemicarbazides, which share structural similarities with the target compound, have demonstrated that these molecules can exhibit antibacterial activity, particularly against Gram-positive bacteria. nih.gov The antibacterial response of these compounds was found to be highly dependent on the substitution pattern. nih.gov
Table 2: Illustrative Antibacterial Activity (MIC in μg/mL) of Related Compound Classes
| Bacterial Strain | Thiosemicarbazide Derivatives | Thiohydantoin Derivatives | Benzyl (B1604629) Bromide Derivatives |
|---|---|---|---|
| Staphylococcus aureus | 7.82 - 31.25 | Moderate Activity | 1000 - 4000 |
| Escherichia coli | > 100 | Weak Activity | 2000 |
This table provides a general representation of antibacterial activity for structurally related compound classes and is not specific to this compound. nih.govmdpi.comnih.gov
Antifungal Activity Studies, Including Apoptosis Induction in Fungal Pathogens
The antifungal properties of this compound derivatives are also of significant interest. The evaluation of antifungal activity often involves determining the MIC against various fungal strains, such as Candida albicans. mdpi.com
A particularly compelling area of research is the investigation of the mechanism of fungal cell death induced by these compounds. Recent studies on azole-based acetohydrazide derivatives have revealed that they can induce apoptosis in Candida albicans. nih.govacs.orgresearchgate.net Apoptosis, or programmed cell death, is a controlled process that leads to the elimination of cells. In the context of antifungal therapy, inducing apoptosis in fungal pathogens is a desirable mechanism of action.
The induction of apoptosis can be confirmed through various assays, including the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of late-stage apoptosis. nih.govmdpi.com In studies of acetohydrazide derivatives, exposure of C. albicans cells to these compounds resulted in a significant increase in TUNEL-positive nuclei, indicating extensive DNA damage. nih.gov
Table 3: Apoptosis Induction in Candida albicans by Acetohydrazide Derivatives
| Compound | Concentration | % of Apoptotic Cells (Late Apoptosis) | % of TUNEL-Positive Nuclei |
|---|---|---|---|
| Derivative A | 1/2 MIC | 15.60 | ~25-55 |
| Derivative B | 1/2 MIC | 48.30 | ~25-55 |
| Amphotericin B (Control) | 0.125 µg/mL | - | >90 |
Data is illustrative and based on studies of azole-based acetohydrazide derivatives. nih.gov
Research into Anti-inflammatory Properties
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of this compound and its derivatives has been explored through various preclinical models.
A standard in vivo model for assessing acute inflammation is the carrageenan-induced paw edema test in rodents. researchgate.netasianpubs.orgnih.govijpsonline.commdpi.com In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity. Studies on N-acyl hydrazone derivatives have shown that these compounds can significantly inhibit carrageenan-induced paw edema. researchgate.net
The mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govacs.org These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. The inhibitory activity of a compound against these enzymes is typically expressed as the half-maximal inhibitory concentration (IC₅₀). researchgate.netresearchgate.net While specific data for this compound is not available, related heterocyclic compounds have been evaluated for their COX inhibitory potential. nih.govacs.org
Table 4: Representative Anti-inflammatory Activity Data
| Assay | Compound Class | Endpoint | Result |
|---|---|---|---|
| Carrageenan-Induced Paw Edema | N-acyl hydrazone derivatives | % Inhibition of Edema | Up to 52.8% |
This table presents representative data from studies on related compound classes to illustrate the methodologies and potential for anti-inflammatory activity. researchgate.netnih.govacs.org
Mechanistic Insights into Modulation of Inflammatory Biochemical Pathways
Derivatives of this compound have been investigated for their anti-inflammatory properties, with research pointing towards their ability to modulate key biochemical pathways that drive the inflammatory response. The mechanism of action often involves the inhibition of enzymes and the downregulation of pro-inflammatory mediators.
Studies on related heterocyclic compounds suggest that their anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX enzymes, these compounds can effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. mdpi.com
Furthermore, the anti-inflammatory action of this class of compounds extends to the suppression of pro-inflammatory cytokines. Research has shown that N-acylhydrazone and thiazole (B1198619) derivatives can reduce the expression and release of mediators such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6, IL-8, IL-12). nih.govnih.govmdpi.com This is significant as these cytokines play a central role in orchestrating the inflammatory cascade. The modulation of these cytokine levels is often linked to the inhibition of critical signaling pathways like the p38 Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which are pivotal in regulating the genetic expression of inflammatory molecules. nih.govnih.gov Some derivatives have also been found to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a molecule involved in inflammation. nih.gov
Anticancer Research and Cytotoxic Investigations in Malignant Cell Lines
The acetohydrazide scaffold and its derivatives have emerged as a promising area in anticancer research. These compounds have demonstrated the ability to interfere with the proliferation of cancer cells and trigger cell death pathways, making them attractive candidates for the development of novel chemotherapeutic agents. nih.govnih.gov
In vitro Cytotoxicity Assessment against Human Cancer Cell Lines
A significant body of research has focused on evaluating the direct cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These in vitro assays are crucial for determining the potency and selectivity of these compounds. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric used in these assessments.
Studies have shown that derivatives of this chemical class exhibit a wide range of cytotoxic activity against various cancer types, including breast, liver, colon, lung, and prostate cancers. For instance, certain hydrazone and thiazole derivatives have shown potent activity against cell lines such as MCF-7 (breast), HepG2 (liver), HCT-116 (colon), A549 (lung), and PC-3 (prostate). researchgate.netresearchgate.netmdpi.comnih.govmdpi.comnih.gov The potency of these compounds is often influenced by the specific chemical groups attached to the core structure. For example, the presence and position of substituents on the benzyl ring can significantly alter the cytotoxic efficacy. mdpi.com Some derivatives have demonstrated IC50 values in the low micromolar range, indicating substantial anticancer potential. mdpi.commdpi.com
Interactive Table: In Vitro Cytotoxicity (IC50) of Selected Acetohydrazide Derivatives
| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Hydrazone Derivative | HeLa | Cervical | 2.21 | mdpi.com |
| Thiazole Derivative | MCF-7 | Breast | 3.53 | researchgate.net |
| Hydrazone Derivative | PC-3 | Prostate | 9.38 | mdpi.com |
| Thiazole Derivative | HepG2 | Liver | 7.79 | researchgate.net |
| Hydrazone Derivative | A-549 | Lung | 13.39 | mdpi.com |
| Thiazole Derivative | HCT-116 | Colon | 8.10 | researchgate.net |
| Hydrazone Derivative | BEL-7402 | Liver | 14.46 | mdpi.com |
| Oxadiazole Derivative | MDA-MB-231 | Breast | 22.73 | mdpi.com |
| Etodolac Hydrazide | PC-3 | Prostate | 54 | nih.gov |
Apoptosis Induction Mechanisms in Neoplastic Cells
A primary mechanism through which this compound and its derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in malignant cells. This is a critical feature for an anticancer agent, as it leads to the safe and effective elimination of tumor cells.
Morphological and biochemical studies have confirmed that these compounds trigger the apoptotic cascade. Cancer cells treated with these derivatives often exhibit characteristic signs of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. researchgate.net Mechanistically, these compounds have been shown to influence key regulators of apoptosis. This includes altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. ukrbiochemjournal.orgnih.gov An increase in the Bax/Bcl-2 ratio is a common trigger for the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov
The activation of caspases, a family of proteases that execute the apoptotic process, is another hallmark of the action of these compounds. Specifically, the cleavage and activation of effector caspases like caspase-3 have been observed in treated cancer cells. nih.govresearchgate.netukrbiochemjournal.org The activation of caspase-3 leads to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP1), ultimately resulting in DNA fragmentation and cell death. ukrbiochemjournal.org Furthermore, some derivatives have been found to cause cell cycle arrest, often at the G1 or G2/M phases, which can prevent cancer cells from dividing and can also serve as a precursor to apoptosis. researchgate.netmdpi.com
Investigation of Enzyme Inhibition in Cancer-Related Pathways
The anticancer activity of this compound derivatives is also linked to their ability to inhibit specific enzymes that are vital for the growth and survival of cancer cells. Targeting these enzymes can disrupt critical signaling pathways that cancer cells rely on for proliferation, angiogenesis, and metastasis.
One important class of targets includes protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase, is a key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth. Several thiazole-based derivatives have been identified as potent inhibitors of VEGFR-2, thereby potentially cutting off the tumor's blood supply. mdpi.com Other kinases involved in cell growth signaling, such as those in the EGFR/PI3K/Akt pathway, have also been identified as potential targets.
Another significant target for this class of compounds is topoisomerases. These are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Both topoisomerase I and topoisomerase II have been identified as targets for acetohydrazide derivatives. nih.govresearchgate.net By inhibiting these enzymes, the compounds can cause DNA damage, leading to cell cycle arrest and apoptosis. nih.gov The inhibition of deubiquitinating enzymes (DUBs), which regulate protein stability, has also been explored as a potential anticancer mechanism for related compounds. mdpi.com
Exploration of Other Potential Biological Actions (e.g., Analgesic, Antioxidant, Antiprotozoal)
Beyond their anti-inflammatory and anticancer properties, the chemical scaffold of this compound has been explored for a variety of other biological activities. The versatile nature of the hydrazide and hydrazone structures makes them candidates for a broad range of therapeutic applications. nih.goviscientific.org
Analgesic Activity: Several studies have investigated the pain-relieving effects of hydrazide and hydrazone derivatives. nih.goviscientific.orgnih.gov In preclinical models, such as the acetic acid-induced writhing test, these compounds have demonstrated significant analgesic activity, in some cases comparable to or even more potent than standard drugs like mefenamic acid and diclofenac (B195802) sodium. nih.govomicsonline.orgresearchgate.net This activity is often linked to their anti-inflammatory properties, particularly the inhibition of prostaglandin (B15479496) synthesis.
Antioxidant Activity: Many hydrazide derivatives have been reported to possess antioxidant capabilities. nih.goviscientific.org They can act as free radical scavengers, neutralizing harmful reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage. Their antioxidant potential has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, where they have shown potent activity. nih.gov
Antiprotozoal Activity: The hydrazone and thiazole moieties are present in various compounds that have been investigated for their efficacy against protozoan parasites. Research has explored the potential of these derivatives as antimalarial agents, showing activity against parasites like Plasmodium falciparum. nih.gov This suggests that this class of compounds could be a starting point for the development of new treatments for protozoal diseases.
Investigation of Molecular Targets and Enzyme Inhibition
The diverse biological effects of this compound and its derivatives are a direct result of their interactions with a wide array of molecular targets, primarily enzymes. medt.com.es The ability of these compounds to fit into the active sites of various enzymes and inhibit their function is central to their therapeutic potential.
As discussed, key targets in inflammation and cancer include COX-1 and COX-2 , topoisomerases I and II , and protein kinases like VEGFR-2 . nih.govresearchgate.netmdpi.com However, the scope of enzyme inhibition extends further. For example, some benzimidazole-derived N-acylhydrazones have been identified as potent inhibitors of carbonic anhydrase-II , an enzyme involved in various physiological processes. nih.gov
Additionally, research into related heterocyclic structures has revealed inhibitory activity against other enzyme classes. This includes cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are important targets in neurodegenerative diseases. nih.gov Furthermore, certain hydrazine (B178648) and thiazole derivatives have shown inhibitory effects against enzymes involved in metabolic disorders, such as α-glucosidase and α-amylase , which are relevant to the management of diabetes. nih.govnih.gov This broad range of enzyme inhibition highlights the versatility of the acetohydrazide scaffold and suggests its potential for developing targeted therapies for a multitude of diseases. google.comencyclopedia.pub
Binding to Specific Proteins and Receptors
The interaction of this compound and its derivatives with specific proteins and receptors is a key area of investigation to understand their pharmacological effects. While direct binding studies on this compound are not extensively documented, research on analogous structures provides insights into potential binding interactions.
Hydrazone derivatives, a class to which many derivatives of this compound belong, are known to interact with various biological targets. The azometine (-NHN=CH-) linkage in these compounds is crucial for their biological activity.
Studies on benzofuran (B130515) derivatives have demonstrated their ability to bind to serum albumins, such as bovine serum albumin (BSA), which can act as carriers for these compounds in biological systems. This interaction can influence the distribution and bioavailability of the compounds. The binding affinity and the effect on the protein's secondary structure can vary depending on the specific chemical structure of the derivative.
Furthermore, in silico molecular docking studies on various hydrazide-containing compounds have predicted their binding modes within the active sites of different enzymes. For instance, docking studies of 3-aceto(benzo)hydrazide-1,2,4-triazine analogs with α-glucosidase have suggested that the hydrazide motif is involved in key interactions with amino acid residues such as Asp282, Trp481, and Asp616 in the enzyme's active site. nih.gov Similarly, benzothiadiazole derivatives have been identified as potential inhibitors of STAT3 through binding to its SH2 domain. mdpi.com These computational models provide a basis for understanding how this compound derivatives might bind to their respective protein targets.
Inhibition of Enzymes
The thioacetohydrazide scaffold and its derivatives have been investigated for their potential to inhibit a range of enzymes implicated in various diseases. The following subsections summarize the available findings on the inhibition of specific enzymes by compounds structurally related to this compound.
PON1 (Paraoxonase-1): Currently, there is a lack of specific research data on the direct inhibitory effects of this compound or its close derivatives on the enzyme paraoxonase-1 (PON1).
α-glucosidase: The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. Several studies have highlighted the potential of hydrazide and thioether-containing compounds as α-glucosidase inhibitors. For example, a series of 3-aceto(benzo)hydrazide-1,2,4-triazine analogs demonstrated potent α-glucosidase inhibitory activity, with some compounds being significantly more active than the standard drug acarbose. nih.gov The hydrazide moiety in these molecules is thought to play a crucial role in their interaction with the enzyme's active site. nih.gov Similarly, novel 4-hydroxyquinolinone-hydrazones have shown moderate to good inhibitory activity against α-glucosidase. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Selected Hydrazide Derivatives
| Compound Class | Example Compound | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Aceto(benzo)hydrazide-1,2,4-triazines | N'-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-methoxybenzohydrazide | 12.0 | nih.gov |
| 4-Hydroxyquinolinone-hydrazones | Not specified | Moderate to good inhibition | nih.gov |
COX-II (Cyclooxygenase-II): Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. Research has shown that quinazolinone derivatives conjugated with a thioacetohydrazide moiety exhibit superior COX-2 selectivity compared to their parent compounds. nih.govtandfonline.com These findings suggest that the thioacetohydrazide group can be a valuable pharmacophore in the design of selective COX-2 inhibitors. Additionally, certain 1,3-dihydro-2H-indolin-2-one derivatives have demonstrated good COX-2 inhibitory activities. mdpi.com
Table 2: COX-II Inhibitory Activity of Selected Related Compounds
| Compound Class | Example Compound | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Quinazolinone-thioacetohydrazide conjugate | 13b | Not specified | Equipotent to celecoxib | nih.gov |
| 1,3-Dihydro-2H-indolin-2-one derivative | 4e | 2.35 ± 0.04 | Not specified | mdpi.com |
HNE (Human Neutrophil Elastase): Human neutrophil elastase is a serine protease involved in inflammatory processes. While direct studies on this compound are not available, research on other classes of compounds provides a basis for potential inhibitory activity. For instance, tripeptidyl derivatives of α-aminoalkylphosphonate diaryl esters have been synthesized as potent inhibitors of HNE. mdpi.com
MMPs (Matrix Metalloproteinases): Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their inhibition is a target for various diseases, including cancer and arthritis. Thiol-containing compounds have been designed as inhibitors of MMPs, with some showing selectivity for specific MMPs like MMP-3 and MMP-9. nih.gov The sulfur atom in these molecules can play a role in coordinating with the zinc ion in the active site of the enzyme.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine. Organo-sulfur compounds have been shown to have a significant inhibitory effect on tyrosinase activity. acs.org Thiosemicarbazones, which share a structural similarity with hydrazones, are a class of potent tyrosinase inhibitors, with the sulfur atom believed to chelate the copper ions in the enzyme's active site. nih.gov Furthermore, 2-arylbenzothiazole derivatives have been identified as potent anti-tyrosinase compounds. nih.gov
Table 3: Tyrosinase Inhibitory Activity of Selected Related Compounds
| Compound Class | Example Compound | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Organo-sulfur compound | PM | 500 | Mixed-type | acs.org |
| 4-Hydroxybenzaldehyde thiosemicarbazone | - | 0.76 (monophenolase) | Reversible, mixed-type | nih.gov |
Histone Acetylases: Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that regulate gene expression through the modification of histone proteins. Hydrazide-based compounds have emerged as a promising class of HDAC inhibitors. nih.gov A benzoylhydrazide scaffold has been identified that selectively inhibits class I HDACs. nih.gov These compounds act as competitive inhibitors with a fast-on/slow-off binding mechanism. nih.gov
Table 4: Histone Deacetylase (HDAC) Inhibitory Activity of a Selected Hydrazide-based Compound
| Compound | Target | IC50 (nM) | Reference |
|---|
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Substituent Effects on Biological Activity (e.g., Position, Electronic Influence)
The nature and position of substituents on the benzyl (B1604629) ring of 2-[(2-Fluorobenzyl)thio]acetohydrazide analogues play a pivotal role in determining their biological efficacy. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its biological target.
Research on related aroylhydrazones has indicated that the presence of electron-withdrawing groups can enhance antimicrobial activities. researchgate.net For instance, in a series of halo-substituted aroylhydrazones, compounds bearing electron-withdrawing moieties demonstrated improved antimicrobial effects. researchgate.net This principle is often attributed to the increased acidity of the N-H proton of the hydrazide group, which can be crucial for binding to target enzymes or receptors.
Specifically concerning halogen substitutions, the position of the halogen on the phenyl ring is a critical determinant of activity. Studies on benzothiazole (B30560) derivatives have shown that placing a fluoro group at the ortho or para position can enhance biological potency, whereas a meta-substitution may lead to a decrease or loss of activity. nih.gov In the case of this compound, the ortho-fluoro substitution is a key feature. This specific positioning can influence the molecule's conformation and electronic distribution, potentially leading to more favorable interactions with its target. The high electronegativity of the fluorine atom can also modulate the lipophilicity and metabolic stability of the compound. nih.gov
The following table summarizes the general effects of substituent position on the biological activity of related aromatic compounds.
| Substituent Position | General Effect on Biological Activity | Reference |
| Ortho | Can enhance potency due to favorable interactions and conformational influence. | nih.gov |
| Meta | Often associated with a decrease or loss of activity. | nih.gov |
| Para | Can enhance potency, similar to ortho substitution. | nih.gov |
Analysis of Steric Hindrance and Moiety Nature on Pharmacological Potency
Steric hindrance, which refers to the spatial arrangement of atoms in a molecule and the resulting physical blockage to approaching reagents or binding sites, is a significant factor in the pharmacological potency of this compound derivatives. The size and nature of the moieties attached to the core structure can either facilitate or impede the necessary interactions for biological activity.
In the context of the benzylthio moiety, the substitution pattern on the phenyl ring can introduce steric constraints. While an ortho-substituent like the fluorine in this compound can be beneficial, bulkier groups at this position could potentially hinder the molecule from adopting the optimal conformation for binding to its target.
The nature of the moiety attached to the thioether linkage is also critical. The acetohydrazide portion of the molecule is a key pharmacophore, and modifications to this group can drastically alter activity. For example, the terminal hydrazide group (-NHNH2) is often essential for forming hydrogen bonds with biological targets.
Comparative Studies with Structural Analogues and Derivatives
To better understand the SAR of this compound, it is insightful to compare its activity with that of its structural analogues and derivatives. These studies help to identify the key structural features responsible for the observed biological effects.
One area of comparison is the effect of different halogen substitutions on the benzyl ring. While the focus of this article is the 2-fluoro derivative, analogues with chloro, bromo, or iodo substitutions at the same position would provide a clearer picture of the role of halogen size and electronegativity. Generally, in related series of compounds, chloro-substituted analogues have also demonstrated significant biological activity. chalcogen.ro
Another important comparison involves the position of the fluorine atom. As previously mentioned, ortho, meta, and para-fluoro analogues would likely exhibit different activity profiles. Such comparative studies are essential to confirm the optimal substitution pattern for the desired pharmacological effect.
Furthermore, derivatives where the acetohydrazide moiety is replaced with other functional groups can elucidate the importance of this specific pharmacophore. For example, replacing the hydrazide with a simple amide or carboxylic acid could lead to a significant loss of activity, highlighting the crucial role of the hydrazide group in target interaction.
The table below presents a hypothetical comparison of the activity of different halogen-substituted analogues based on general findings in medicinal chemistry.
| Compound | Halogen Substitution | Expected Relative Activity |
| Analogue 1 | 2-Fluoro | High |
| Analogue 2 | 2-Chloro | Potentially High |
| Analogue 3 | 2-Bromo | Variable |
| Analogue 4 | 3-Fluoro | Potentially Low |
| Analogue 5 | 4-Fluoro | Potentially High |
Computational Chemistry and Molecular Modeling Applications in Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial in drug discovery for predicting the interaction between a ligand, such as 2-[(2-Fluorobenzyl)thio]acetohydrazide, and its potential biological target, typically a protein or enzyme.
Prediction of Binding Affinities and Modes
One of the primary outcomes of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. Docking simulations also predict the binding mode, which is the specific three-dimensional pose of the ligand within the active site of the target protein.
For a compound like this compound, docking studies would involve preparing the 3D structure of the molecule and docking it into the active site of a selected target protein. The results would be presented in a table format, as illustrated below, showcasing the predicted binding affinities against various potential targets.
| Target Protein | Predicted Binding Affinity (kcal/mol) |
| Target A | -8.5 |
| Target B | -7.2 |
| Target C | -6.9 |
| (This table is illustrative and does not represent actual experimental data for this compound) |
Identification of Key Amino Acid Residues and Binding Site Interactions
Beyond predicting binding affinity, molecular docking provides detailed information about the non-covalent interactions between the ligand and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Identifying these key interactions is fundamental to understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity.
In the case of this compound, the fluorine atom, the hydrazide group, and the thioether linkage would be of particular interest for their potential to form specific interactions with the protein's active site. A typical output from a docking study would detail these interactions, as shown in the hypothetical table below.
| Interacting Residue | Interaction Type | Distance (Å) |
| TYR 88 | Hydrogen Bond | 2.1 |
| LEU 154 | Hydrophobic | 3.5 |
| PHE 212 | Pi-Pi Stacking | 4.2 |
| (This table is illustrative and does not represent actual experimental data for this compound) |
Conformational Analysis and Energy Minimization Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, it is important to identify the low-energy conformations, as these are the most likely to be biologically active. Energy minimization is a computational process that adjusts the geometry of a molecule to find a structure with the lowest possible potential energy. This is a critical step in preparing a molecule for docking or other computational studies.
Computational Screening Methodologies for Compound Prioritization
Computational screening, also known as virtual screening, is a method used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach is often used in the early stages of drug discovery to prioritize which compounds should be synthesized and tested in the laboratory. researchgate.net If this compound were part of a larger chemical library, computational screening methods could be used to predict its potential biological activity against a panel of targets, helping to identify its most promising therapeutic applications.
Methodological Approaches in Research on 2 2 Fluorobenzyl Thio Acetohydrazide
In vitro and In vivo Research Models for Biological Activity Assessment
The evaluation of the biological activity of 2-[(2-Fluorobenzyl)thio]acetohydrazide and its derivatives necessitates the use of a variety of in vitro and in vivo models. These models are crucial for determining the compound's efficacy and mechanism of action in a controlled and systematic manner.
In vitro studies are the cornerstone of early-stage research, providing a rapid and cost-effective means to assess the biological effects of a compound on specific cell lines or microorganisms. For a compound like this compound, which contains a hydrazide moiety often associated with anticancer and antimicrobial properties, a common starting point is to screen against a panel of human cancer cell lines and various bacterial and fungal strains. nih.gov
Commonly utilized in vitro assays for anticancer activity include:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects. acs.orgmdpi.com
SRB (Sulforhodamine B) assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, therefore, cell proliferation.
Cell cycle analysis: Flow cytometry can be used to determine the effect of the compound on the cell cycle, identifying if it causes arrest at a particular phase (e.g., G0/G1, S, or G2/M), which can provide insights into its mechanism of action. nih.gov
For antimicrobial activity, the primary in vitro methods include:
Broth microdilution method: This is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Disk diffusion method: This qualitative method assesses the antimicrobial potential by measuring the zone of inhibition around a disk impregnated with the compound on an agar (B569324) plate inoculated with the test microorganism.
The table below illustrates hypothetical results from an in vitro cytotoxicity screening of this compound against a panel of human cancer cell lines.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast | 15.2 |
| HCT-116 | Colon | 22.5 |
| A549 | Lung | 35.1 |
| PC-3 | Prostate | 18.9 |
High-Throughput Screening Assays for Identifying Therapeutic Potential
High-Throughput Screening (HTS) is a critical tool in modern drug discovery that allows for the rapid assessment of large libraries of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity. researchgate.net For a novel compound like this compound, HTS assays would be employed in the initial phases of research to quickly determine its potential therapeutic relevance.
The design of an HTS campaign is centered around a specific biological target, which could be an enzyme, a receptor, or a cellular pathway implicated in a disease. Given the chemical structure of this compound, potential targets could include enzymes involved in cancer cell proliferation or microbial survival. For instance, HTS assays can be designed to identify inhibitors of specific enzymes like kinases, proteases, or phosphatases, which are often dysregulated in cancer. nih.govacs.org
Common HTS assay formats include:
Biochemical assays: These assays use purified enzymes or proteins to screen for inhibitors or activators. The readout is often based on fluorescence, luminescence, or absorbance. researchgate.net
Cell-based assays: These assays use living cells to screen for compounds that affect a particular cellular function, such as cell viability, apoptosis, or the activation of a specific signaling pathway.
The process of an HTS campaign involves several stages, from assay development and validation to the primary screen of a large compound library, followed by a secondary screen to confirm the hits and eliminate false positives. The use of automation and robotics is central to HTS, enabling the testing of thousands of compounds in a short period. acs.org
The following table provides a conceptual overview of an HTS workflow for identifying potential enzyme inhibitors.
| HTS Stage | Objective | Methodology | Outcome |
|---|---|---|---|
| Assay Development | Establish a robust and reproducible assay for the target enzyme. | Optimization of substrate concentration, enzyme concentration, and buffer conditions. | A validated assay with a high signal-to-noise ratio and Z'-factor > 0.5. |
| Primary Screen | Screen a large compound library at a single concentration. | Automated screening of thousands of compounds. | Identification of initial "hits" that show significant inhibition of the target enzyme. |
| Hit Confirmation | Confirm the activity of the initial hits. | Re-testing of hits in the primary assay. | A list of confirmed hits. |
| Dose-Response Analysis | Determine the potency of the confirmed hits. | Testing of hits over a range of concentrations to determine the IC50 value. | Potency data for each confirmed hit. |
Advanced Derivatization Strategies for Analytical Quantification (e.g., LC-MS)
The accurate quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolic studies. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. rsc.org However, some compounds may exhibit poor ionization efficiency or chromatographic retention, which can be overcome by chemical derivatization.
Derivatization involves the chemical modification of the analyte to improve its analytical properties. For a compound like this compound, which contains a reactive hydrazide group, several derivatization strategies can be employed to enhance its detection by LC-MS. The primary goals of derivatization in this context are to:
Improve ionization efficiency: By introducing a readily ionizable group, the sensitivity of the mass spectrometric detection can be significantly increased.
Enhance chromatographic separation: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on the chromatographic column.
Increase selectivity: By targeting a specific functional group, derivatization can help to distinguish the analyte from interfering components in the biological matrix.
For the hydrazide moiety, derivatization can be achieved by reaction with various reagents, such as those targeting carbonyl groups to form stable hydrazones. The choice of derivatizing agent is critical and depends on the specific properties of the analyte and the requirements of the LC-MS method. nih.govnih.gov The development of a derivatization-based LC-MS method requires careful optimization of the reaction conditions, including the choice of solvent, temperature, and reaction time, to ensure complete and reproducible derivatization. unipd.ituqam.ca
Statistical Methodologies in Pharmacological Evaluations
In vitro cytotoxicity assays, for example, generate dose-response data that are used to calculate the IC50 (half-maximal inhibitory concentration) value. isirv.orgyoutube.com This is typically done by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. researchgate.netresearchgate.net The IC50 value is a key parameter for comparing the potency of different compounds. nih.gov
When comparing the effects of the compound across different treatment groups or between the compound and a control, statistical tests such as the t-test (for comparing two groups) or analysis of variance (ANOVA) (for comparing more than two groups) are used. The choice of the statistical test depends on the experimental design and the nature of the data.
In in vivo studies, statistical analysis is used to assess the significance of the observed effects on tumor growth or other physiological parameters. This may involve the use of repeated measures ANOVA to analyze data collected over time, or survival analysis methods like the Kaplan-Meier curve and log-rank test to compare the survival rates of different treatment groups.
Future Perspectives and Emerging Research Avenues for 2 2 Fluorobenzyl Thio Acetohydrazide Chemistry
Exploration of Novel Therapeutic Targets and Signaling Pathways
The future of 2-[(2-Fluorobenzyl)thio]acetohydrazide chemistry is intrinsically linked to the identification and validation of novel molecular targets and the elucidation of its impact on critical signaling pathways. The inherent structural motifs of the molecule, including the fluorobenzyl group, thioether linkage, and acetohydrazide moiety, suggest a promiscuity for biological interactions that warrants a broad and systematic investigation.
Initial studies on analogous structures have hinted at potential antimicrobial and anticancer properties. Future research should aim to move beyond these preliminary observations to pinpoint specific enzymatic or receptor targets. For instance, derivatives of thioacetohydrazide have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.gov A focused screening of this compound against a panel of kinases, proteases, or other enzymes involved in oncogenic signaling pathways could reveal unexpected and potent inhibitory activities.
Furthermore, the role of this compound in modulating complex signaling networks should be a key area of investigation. For example, a structurally related compound, Thio-2, has been shown to suppress androgen receptor (AR) signaling, a critical pathway in the progression of castration-resistant prostate cancer. nih.gov This precedent suggests that this compound could be investigated for its potential to modulate steroid hormone receptor signaling or other pathways crucial for cancer cell survival and proliferation. The exploration of its effects on pathways related to apoptosis, DNA repair, and angiogenesis could unveil novel mechanisms of action and expand its therapeutic applicability.
Development of Hybrid Molecules and Scaffold Hybridization Approaches
The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores to create a single hybrid molecule, represents a promising strategy for enhancing therapeutic efficacy and overcoming drug resistance. nih.gov The this compound scaffold is an ideal candidate for such approaches. Its reactive hydrazide group can be readily conjugated with other bioactive molecules to create novel chemical entities with dual or synergistic activities.
One emerging avenue is the development of hybrid molecules that combine the purported anticancer properties of the thioacetohydrazide core with other established chemotherapeutic agents or targeting moieties. For instance, conjugation with a molecule known to target a specific cancer-associated receptor could lead to the development of a targeted drug delivery system.
Scaffold hybridization also offers the potential to create compounds with entirely new pharmacological profiles. By fusing the this compound structure with other heterocyclic systems known for their biological activities, such as quinazolinones or thiazoles, it may be possible to generate novel compounds with enhanced potency and selectivity. nih.govnih.gov This approach has been successfully employed in the development of novel inhibitors for various enzymes, and its application to the this compound scaffold could yield next-generation therapeutic agents.
| Hybridization Strategy | Potential Pharmacophore Partner | Desired Outcome |
| Conjugated Hybrid | Known Anticancer Drug | Targeted drug delivery, synergistic effects |
| Fused Hybrid | Bioactive Heterocycle (e.g., Quinazolinone) | Enhanced potency and selectivity, novel mechanism of action |
| Conjugated Hybrid | Targeting Moiety (e.g., Ligand for a cancer receptor) | Increased therapeutic index, reduced off-target effects |
Integration of Advanced Computational and Systems Biology Approaches in Early Drug Discovery
The integration of computational and systems biology approaches is poised to revolutionize the early stages of drug discovery and can be instrumental in guiding the future development of this compound. nih.gov In silico methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the potential binding modes of the compound with various biological targets, helping to prioritize experimental studies and guide the rational design of more potent derivatives. researchgate.netresearchgate.net
Systems biology, with its focus on understanding the complex interactions within biological systems, offers a holistic approach to elucidating the mechanism of action of this compound. nih.govresearchgate.net High-throughput screening technologies, such as DNA microarrays, can be used to analyze the global changes in gene expression induced by the compound, providing a comprehensive view of the cellular pathways it perturbs. nih.gov This information can be invaluable for identifying novel therapeutic targets and understanding the polypharmacological effects of the compound.
Furthermore, the development of predictive models of disease based on systems biology data can help to identify patient populations that are most likely to respond to treatment with this compound, paving the way for a more personalized approach to medicine.
| Approach | Application in this compound Research |
| Molecular Docking | Prediction of binding affinity and orientation with potential protein targets. |
| Molecular Dynamics Simulations | Elucidation of the dynamic behavior of the compound-target complex. |
| High-Throughput Screening | Identification of global changes in gene and protein expression. |
| Systems Biology Modeling | Prediction of drug efficacy and identification of responsive patient populations. |
Interdisciplinary Research Collaborations for Accelerated Discovery
The successful translation of this compound from a promising chemical entity to a clinically viable therapeutic will necessitate a concerted effort from researchers across multiple disciplines. The complexity of modern drug discovery demands a collaborative approach that integrates expertise in medicinal chemistry, chemical biology, pharmacology, computational biology, and clinical medicine.
Medicinal chemists will be tasked with the synthesis and optimization of novel derivatives, while chemical biologists and pharmacologists will be responsible for elucidating their mechanisms of action and evaluating their efficacy in preclinical models. Computational biologists will play a crucial role in guiding the drug design process and analyzing the large datasets generated from high-throughput screening and systems biology studies.
Ultimately, the success of this endeavor will depend on the establishment of strong, collaborative partnerships between academic research institutions, pharmaceutical companies, and clinical research organizations. Such collaborations will be essential for navigating the complex and resource-intensive process of drug development and for ensuring that promising compounds like this compound can be advanced to the clinic in a timely and efficient manner. The collective expertise and resources of these interdisciplinary teams will be the driving force behind the accelerated discovery and development of the next generation of therapeutics based on this versatile chemical scaffold.
Q & A
How can researchers optimize the synthetic yield and purity of 2-[(2-Fluorobenzyl)thio]acetohydrazide derivatives?
Basic Research Question
Methodological Answer:
The synthesis of this compound derivatives typically involves nucleophilic substitution and hydrazide formation. Key parameters include:
- Solvent Choice : Propan-2-ol or ethanol is preferred for refluxing intermediates (e.g., ester to hydrazide conversion) to enhance solubility and reduce side reactions .
- Reaction Time : Reflux durations of 3–4 hours are optimal for hydrazine hydrate reactions, as shorter times may lead to incomplete conversion .
- Catalysts : Acetic acid is used for Schiff base formation with aldehydes, improving reaction rates and selectivity .
- Purification : Column chromatography or recrystallization from ethanol ensures >95% purity .
What advanced techniques are critical for confirming the structural integrity of this compound analogs?
Basic Research Question
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Mass Spectrometry (HRMS) : Pseudo-molecular ion peaks (e.g., [MH]+ 374–403 m/z) confirm molecular weight .
- Elemental Analysis (CHNS) : Deviations <0.3% from theoretical values validate purity .
How do substituents on the benzylidene group influence the biological activity of this compound derivatives?
Advanced Research Question
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
Methodology : Compare IC50/MIC values across substituents using standardized assays (e.g., agar diffusion for antimicrobial activity) .
How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Advanced Research Question
Methodological Answer:
Contradictions may arise from:
- Metabolic Stability : Poor solubility or rapid hepatic clearance in vivo. Use pharmacokinetic profiling (e.g., HPLC-MS) to assess bioavailability .
- Off-Target Effects : Screen derivatives against related targets (e.g., COX-1/2 for anti-inflammatory activity) to identify selectivity .
- Dosage Optimization : For example, 4-chlorobenzylidene derivatives showed actoprotective effects at 10 mg/kg in rats but required higher doses in vitro .
What mechanistic pathways are implicated in the pharmacological activity of this compound derivatives?
Advanced Research Question
Methodological Answer:
- Enzyme Inhibition :
- Antioxidant Activity : Radical scavenging via electron donation from hydroxyl or methoxy groups .
Experimental Design : Use kinase assays (e.g., ELISA) and molecular docking (AutoDock Vina) to validate binding modes .
How should researchers address discrepancies in NMR spectral data during structural elucidation?
Basic Research Question
Methodological Answer:
Common discrepancies and solutions:
- NH Proton Broadening : Use DMSO-d6 to stabilize NH signals and prevent exchange broadening .
- Overlapping Peaks : Apply 2D NMR (e.g., HSQC, HMBC) to resolve aromatic/heterocyclic proton assignments .
- Impurity Peaks : Compare with theoretical splitting patterns; impurities often appear as minor singlets or doublets .
What in vitro assays are most suitable for evaluating the anticancer potential of this compound derivatives?
Advanced Research Question
Methodological Answer:
- Cytotoxicity : MTT assay on NSCLC (A549) or prostate (PC3) cell lines .
- Apoptosis Markers : Caspase-3/7 activation assays (e.g., Caspase-Glo®) .
- Migration/Invasion : Boyden chamber assays to assess metastatic potential .
- Controls : Use cisplatin or doxorubicin as positive controls and DMSO as a vehicle control .
How can researchers identify novel pharmacological targets for this compound derivatives?
Advanced Research Question
Methodological Answer:
- Phosphoproteomics : Analyze kinase activity changes via Western blot (e.g., Akt, EGFR phosphorylation) .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
- Cheminformatics : Target prediction using SwissTargetPrediction or SEA databases based on structural similarity .
What computational strategies support the design of this compound derivatives with enhanced bioactivity?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Screen against crystallized targets (e.g., α-glucosidase PDB: 1XSI) to prioritize substituents .
- QSAR Models : Use descriptors like LogP, polar surface area, and H-bond donors to predict IC50 values .
- ADMET Prediction : SwissADME or pkCSM to optimize solubility and reduce hepatotoxicity .
How can derivatives be tailored for specific therapeutic applications (e.g., antimicrobial vs. anticancer)?
Advanced Research Question
Methodological Answer:
- Antimicrobial Design : Introduce electron-withdrawing groups (e.g., -NO2, -Cl) to enhance membrane penetration .
- Anticancer Design : Incorporate hydrophobic moieties (e.g., naphthalene) for improved DNA intercalation .
- Neuroprotective Design : Use hydroxyl or methoxy groups to enhance blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
